molecular formula C12H16N2O2S B2567751 N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941938-64-3

N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2567751
CAS RN: 941938-64-3
M. Wt: 252.33
InChI Key: ZDDWHMUKIMOILI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide is C14H20N2O3 . It contains a combination of amide, oxalamide, and aromatic moieties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes is applied for the synthesis of di- and mono-oxalamides. This method is efficient for generating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide derivatives (Mamedov et al., 2016).

  • Chemical Stability and Reactivity : Certain oxalamide derivatives have been studied for their stability and reactivity in chemical processes. For instance, nitrogen-doped carbon materials derived from ionic liquids involving similar chemical structures demonstrate high activity and selectivity in catalytic processes, such as the electrochemical synthesis of hydrogen peroxide (Fellinger et al., 2012).

Applications in Material Science

  • Polymer Science : Oxalamides are integral in the development of polymers with specific properties. For example, N-isopropylacrylamide, a compound structurally related to N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide, is used in the synthesis of thermoresponsive polymers, which have applications in areas like drug delivery systems (Convertine et al., 2004).

  • Optoelectronic Materials : Research into conjugated polymer networks, where oxalamide structures may be relevant, demonstrates their potential in optoelectronic applications, such as in organic solar cells (Bildirir et al., 2018).

Catalytic Applications

  • Electrocatalysis : Oxalamide derivatives are explored in catalysis, particularly in water oxidation processes. For instance, tetra-anionic tetradentate amidate ligands, which are structurally related to N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide, show potential in catalytic water oxidation with significant efficiency and lower overpotential (Garrido‐Barros et al., 2015).

Environmental and Green Chemistry

  • Green Solvents : In the quest for more environmentally sustainable solvents, compounds like N-(2-hydroxybenzyl)-isopropylamine, which share a functional group with N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide, are being explored for their efficacy in catalyzing oxidation reactions in greener solvents (Janssen et al., 2011).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8(2)13-11(15)12(16)14-9-5-4-6-10(7-9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDWHMUKIMOILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide

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